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molecular formula C7H12N2 B8532762 1-(Dimethylamino)cyclopropaneacetonitrile CAS No. 387845-38-7

1-(Dimethylamino)cyclopropaneacetonitrile

Cat. No. B8532762
M. Wt: 124.18 g/mol
InChI Key: YLMRGCUEHUIYNT-UHFFFAOYSA-N
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Patent
US06943184B2

Procedure details

30.3 g of the compound obtained in Step 1 are added to a solution of 43 g of sodium cyanide and 3.5 g of potassium iodide in 400 ml of dimethyl sulphoxide. After stirring for 20 hours at ambient temperature, 490 ml of 10% aqueous sodium carbonate solution and then sodium chloride are added. The mixture is extracted with ether. After conventional treatment of the organic phases, chromatography over silica gel allows the expected product to be isolated.
Name
compound
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1([N:7]([CH3:9])[CH3:8])[CH2:6][CH2:5]1.[C-:10]#[N:11].[Na+].[I-].[K+].C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[Na+]>CS(C)=O>[CH3:8][N:7]([CH3:9])[C:4]1([CH2:3][C:10]#[N:11])[CH2:6][CH2:5]1 |f:0.1,2.3,4.5,6.7.8,9.10|

Inputs

Step One
Name
compound
Quantity
30.3 g
Type
reactant
Smiles
Cl.ClCC1(CC1)N(C)C
Name
Quantity
43 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
3.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
490 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CN(C1(CC1)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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